molecular formula C24H26N2O3 B4112958 N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide

N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide

Cat. No. B4112958
M. Wt: 390.5 g/mol
InChI Key: DECMOPXKWHOEAY-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide, commonly known as NPDAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. NPDAA is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and dichloromethane.

Mechanism of Action

The mechanism of action of NPDAA is not fully understood. However, it has been suggested that NPDAA may act as an inhibitor of certain enzymes and proteins by binding to their active sites. NPDAA has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. NPDAA has also been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, which may contribute to its potential as a treatment for Parkinson's disease.
Biochemical and Physiological Effects:
NPDAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that NPDAA can inhibit the activity of enzymes and proteins involved in various biological processes such as neurotransmission, inflammation, and oxidative stress. In vivo studies have shown that NPDAA can improve cognitive function, reduce inflammation, and protect against oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using NPDAA in lab experiments are its high purity, solubility in organic solvents, and potential applications in various fields of scientific research. However, the limitations of using NPDAA in lab experiments are its low yield and high cost of synthesis, which may limit its availability for certain experiments.

Future Directions

There are several future directions for research on NPDAA. One direction is to investigate the potential of NPDAA as a treatment for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of NPDAA in more detail to better understand its potential applications in various fields of scientific research. Additionally, future research could focus on developing more efficient and cost-effective methods for the synthesis of NPDAA to increase its availability for lab experiments.

Scientific Research Applications

NPDAA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, NPDAA has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, NPDAA has been used as a tool to study the structure and function of proteins and enzymes. In pharmacology, NPDAA has been studied for its potential as a drug delivery system and as a pharmacological probe to study the mechanism of action of various drugs.

properties

IUPAC Name

N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c27-22(25-20-8-4-5-9-21(20)26(28)29)15-23-11-17-10-18(12-23)14-24(13-17,16-23)19-6-2-1-3-7-19/h1-9,17-18H,10-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECMOPXKWHOEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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